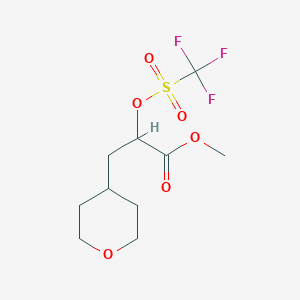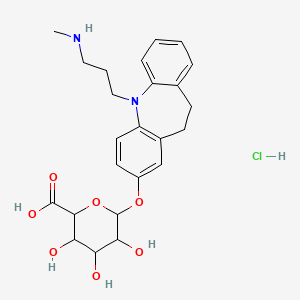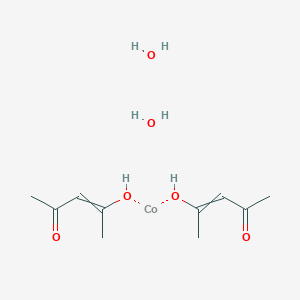
Glucagon receptor antagonist
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucagon receptor antagonists are compounds that inhibit the action of glucagon by blocking its receptor, the glucagon receptor. Glucagon is a hormone produced by the pancreas that raises blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver. By inhibiting the glucagon receptor, these antagonists help in managing hyperglycemia, particularly in patients with type 2 diabetes mellitus .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of glucagon receptor antagonists often involves complex organic reactions. One notable method includes the asymmetric synthesis via Friedel–Crafts alkylation of indole with a chiral α-phenyl benzyl cation. This process involves key steps such as ketone arylation, asymmetric hydrogenation via dynamic kinetic resolution, and anti-selective Friedel–Crafts alkylation .
Industrial Production Methods: Industrial production of glucagon receptor antagonists typically scales up the laboratory synthesis methods. The process involves optimizing reaction conditions to achieve high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions: Glucagon receptor antagonists undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohols can produce ketones or aldehydes, while reduction of ketones can produce secondary alcohols .
科学的研究の応用
Glucagon receptor antagonists have a wide range of applications in scientific research:
Chemistry: Used as tools to study receptor-ligand interactions and signal transduction pathways.
Biology: Employed in research to understand the role of glucagon in metabolic processes.
Medicine: Investigated for their potential in treating type 2 diabetes mellitus by improving glycemic control and reducing hyperglycemia
Industry: Utilized in the development of new therapeutic agents and drug formulations.
作用機序
Glucagon receptor antagonists exert their effects by binding to the glucagon receptor, a G protein-coupled receptor, and inhibiting its activation. This prevents the receptor from triggering the downstream signaling pathways that lead to gluconeogenesis and glycogenolysis in the liver. The inhibition of these pathways results in lower blood glucose levels. The molecular targets involved include the glucagon receptor itself and the associated signaling molecules such as adenylate cyclase and protein kinase A .
類似化合物との比較
Glucagon-like peptide-1 receptor agonists: These compounds also target glucagon-related pathways but act by stimulating the glucagon-like peptide-1 receptor.
Dipeptidyl peptidase-4 inhibitors: These compounds increase endogenous levels of incretins, which in turn inhibit glucagon secretion.
Uniqueness: Glucagon receptor antagonists are unique in their direct inhibition of the glucagon receptor, providing a targeted approach to managing hyperglycemia. Unlike other compounds that modulate glucagon indirectly, these antagonists offer a more direct and potentially more effective means of controlling blood glucose levels .
特性
分子式 |
C28H34F3N3O3 |
|---|---|
分子量 |
517.6 g/mol |
IUPAC名 |
4-[[9-tert-butyl-2-oxo-3-[4-(trifluoromethoxy)phenyl]-1,3-diazaspiro[5.5]undecan-1-yl]methyl]benzamide |
InChI |
InChI=1S/C28H34F3N3O3/c1-26(2,3)21-12-14-27(15-13-21)16-17-33(22-8-10-23(11-9-22)37-28(29,30)31)25(36)34(27)18-19-4-6-20(7-5-19)24(32)35/h4-11,21H,12-18H2,1-3H3,(H2,32,35) |
InChIキー |
LOPDCJQTQJTBED-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC2(CC1)CCN(C(=O)N2CC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14791667.png)
![9-[1,1'-Biphenyl]-3-YL-9'-(2-triphenylenyl)-3,3'-BI-9H-carbazole](/img/structure/B14791673.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14791677.png)


![N'-hydroxy-2-[(2-hydroxyethyl)(methyl)amino]benzene-1-carboximidamide](/img/structure/B14791689.png)



![10,16-bis(3,5-difluorophenyl)-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B14791727.png)


![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)
